molecular formula C18H26N2O2 B10794467 N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine

N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine

Cat. No.: B10794467
M. Wt: 302.4 g/mol
InChI Key: GQRGXDLRBVFYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine is a complex organic compound that features an indole moiety linked to a cyclohexanamine group via a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The indole moiety is known to mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. This can lead to various pharmacological effects, including mood regulation and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-indol-4-yloxy)-2-methoxypropyl)cyclohexanamine is unique due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with serotonin receptors distinguishes it from other indole derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(1H-indol-4-yloxy)-2-methoxypropyl]cyclohexanamine

InChI

InChI=1S/C18H26N2O2/c1-21-15(12-20-14-6-3-2-4-7-14)13-22-18-9-5-8-17-16(18)10-11-19-17/h5,8-11,14-15,19-20H,2-4,6-7,12-13H2,1H3

InChI Key

GQRGXDLRBVFYJM-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1CCCCC1)COC2=CC=CC3=C2C=CN3

Origin of Product

United States

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